REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].Br[CH2:10][C:11]([NH2:13])=[O:12]>C(O)C>[F:1][C:2]1[CH:3]=[C:4]([NH:5][CH2:10][C:11]([NH2:13])=[O:12])[CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
1.45 mL
|
Type
|
reactant
|
Smiles
|
FC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours
|
Duration
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24 h
|
Type
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CUSTOM
|
Details
|
The reaction liquid
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in chloroform
|
Type
|
WASH
|
Details
|
washed with 1N aqueous sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
was extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
earlier obtained chloroform
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was separated
|
Type
|
CUSTOM
|
Details
|
purified on silica gel column chromatography (chloroform/methanol=100/3)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)NCC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.03 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |